molecular formula C13H10O3 B14404625 3-(Furan-2-yl)-3,4-dihydro-1H-2-benzopyran-1-one CAS No. 88430-93-7

3-(Furan-2-yl)-3,4-dihydro-1H-2-benzopyran-1-one

Cat. No.: B14404625
CAS No.: 88430-93-7
M. Wt: 214.22 g/mol
InChI Key: YGUUQHDFBMASAU-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)-3,4-dihydro-1H-2-benzopyran-1-one is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring fused to a benzopyranone structure. Furan derivatives are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-3,4-dihydro-1H-2-benzopyran-1-one typically involves the condensation of furan derivatives with benzopyranone precursors. One common method is the aldol condensation reaction, where furfural or its derivatives react with benzopyranone under basic conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the condensation process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts, such as metal oxides or zeolites, can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)-3,4-dihydro-1H-2-benzopyran-1-one undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of substituted furan derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) are employed.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Substituted furan derivatives with various functional groups.

Scientific Research Applications

3-(Furan-2-yl)-3,4-dihydro-1H-2-benzopyran-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-3,4-dihydro-1H-2-benzopyran-1-one involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit specific enzymes or signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Furan-2-yl)but-3-en-2-one
  • 1-aryl-3-(furan-2-yl)prop-2-en-1-one
  • 3-(Furan-2-yl)propenoic acid

Uniqueness

3-(Furan-2-yl)-3,4-dihydro-1H-2-benzopyran-1-one is unique due to its fused benzopyranone structure, which imparts distinct chemical and biological properties. Compared to other furan derivatives, this compound exhibits enhanced stability and specific reactivity patterns, making it valuable for various applications in research and industry.

Properties

CAS No.

88430-93-7

Molecular Formula

C13H10O3

Molecular Weight

214.22 g/mol

IUPAC Name

3-(furan-2-yl)-3,4-dihydroisochromen-1-one

InChI

InChI=1S/C13H10O3/c14-13-10-5-2-1-4-9(10)8-12(16-13)11-6-3-7-15-11/h1-7,12H,8H2

InChI Key

YGUUQHDFBMASAU-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)C2=CC=CC=C21)C3=CC=CO3

Origin of Product

United States

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